2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Beschreibung
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core structure with a quinoxaline ring system. The molecule features a 4-fluoro-3-nitrophenyl substituent at position 1, a propyl carboxamide group at position 3, and an amino group at position 2.
Eigenschaften
IUPAC Name |
2-amino-1-(4-fluoro-3-nitrophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-2-9-23-20(28)16-17-19(25-14-6-4-3-5-13(14)24-17)26(18(16)22)11-7-8-12(21)15(10-11)27(29)30/h3-8,10H,2,9,22H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTYQPJBTMALSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino, fluoro, and nitro groups through various substitution reactions. The final step involves the attachment of the propyl group to the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluoro and nitro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrroloquinoxaline derivatives, focusing on substituent variations, molecular properties, and functional activities.
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 4-fluoro-3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to the 4-fluorobenzyl group in ’s derivative . This may influence binding affinity in enzyme interactions.
- Carboxamide vs. Carbonitrile: The N-propyl carboxamide in the target compound offers hydrogen-bonding capability, contrasting with the carbonitrile group in AHPQC (), which primarily contributes to adsorption via π-orbital interactions in corrosion inhibition .
Mechanistic Insights from Structural Analogues
- Adsorption Mechanisms: AHPQC’s adsorption on steel surfaces follows the Langmuir isotherm, involving physical adsorption via protonated amino groups . The target compound’s nitro group may hinder similar adsorption due to reduced basicity.
- Kinase Inhibition Potential: Fluorinated pyrroloquinoxaline derivatives (e.g., ) often target ATP-binding pockets in kinases. The nitro group in the target compound may enhance selectivity for nitroreductase-expressing cells, a feature absent in non-nitro analogs .
Biologische Aktivität
The compound 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a novel structure within the class of pyrroloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₅F N₄O₃
- Molecular Weight : 304.30 g/mol
- IUPAC Name : 2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Anticancer Activity
Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity Data
The compound demonstrated a dose-dependent inhibition in cell proliferation, suggesting its potential as a therapeutic agent against specific cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's dual activity as both an anticancer and antimicrobial agent, which is particularly relevant in the context of rising antibiotic resistance.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the incorporation of the pyrroloquinoxaline scaffold enhances its ability to interact with key biological targets involved in cell proliferation and survival pathways.
Kinase Inhibition
Preliminary research suggests that this compound may function as a kinase inhibitor, potentially affecting signaling pathways associated with cancer progression. Kinases play critical roles in cellular processes such as growth and differentiation, making them attractive targets for cancer therapy.
Case Studies
-
In Vivo Study on Tumor Models :
An in vivo study investigated the efficacy of the compound in murine models bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor volume compared to control groups, further supporting its potential as an anticancer agent. -
Combination Therapy Trials :
Trials examining the effects of this compound in combination with established chemotherapeutics have shown enhanced efficacy and reduced side effects, indicating its potential role in combination therapy strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
